molecular formula C10H12BF3O4 B580874 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 1256346-01-6

3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B580874
CAS No.: 1256346-01-6
M. Wt: 264.007
InChI Key: ZOSBEBVLVCKJTI-UHFFFAOYSA-N
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Description

“3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 1256346-01-6 and a molecular weight of 264.01 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H12BF3O4 . The compound forms hydrogen-bonded dimers in the solid state . In the case of the ortho isomer, an intramolecular hydrogen bond with the -OCF3 group is additionally formed .


Chemical Reactions Analysis

Boronic esters, such as this compound, are valuable building blocks in organic synthesis . Protodeboronation of boronic esters has been reported, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

The introduction of the -OCF3 group influences the acidity of the compound, depending on the position of the substituent . The ortho isomer is the least acidic .

Scientific Research Applications

Antibacterial Activity and Structural Analysis

Research on phenylboronic acids, including derivatives with trifluoromethoxy groups, highlights their significant antibacterial properties and structural uniqueness. A study by Adamczyk-Woźniak et al. (2021) explored various isomers of (trifluoromethoxy)phenylboronic acids, revealing their physicochemical, structural, antimicrobial, and spectroscopic properties. These compounds demonstrated potential interactions with bacterial enzymes, showing promising antibacterial potency against Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

Catalytic Applications

Phenylboronic acid derivatives are also prominent in catalysis. Wang et al. (2018) identified that 2,4-bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for dehydrative amidation between carboxylic acids and amines, showcasing its utility in synthetic organic chemistry (Wang et al., 2018).

Sensing and Detection Technologies

Phenylboronic acid derivatives have been used to develop advanced sensing and detection technologies. For example, Li et al. (2014) developed an electrochemical sensor based on redox-poly(phenol-co-3-hydroxyphenylboronic acid) for the amplified detection of saccharides. This innovation highlights the potential of phenylboronic acid derivatives in creating sensitive and selective biosensors (Li et al., 2014).

Drug Delivery Systems

In the realm of pharmaceuticals and bioapplications, phenylboronic acid-functionalized polymeric micelles have been investigated for their targetability towards cancer cells. Zhang et al. (2013) synthesized a phenylboronic acid-functionalized amphiphilic block copolymer, demonstrating its potential for targeted drug delivery to HepG2 cancer cells (Zhang et al., 2013).

Experimental Oncology

Furthermore, phenylboronic acid derivatives have been explored for their antiproliferative and proapoptotic properties in cancer research. Psurski et al. (2018) assessed the antiproliferative potential of simple phenylboronic acid and benzoxaborole derivatives, revealing promising results in inducing apoptosis in A2780 ovarian cancer cells (Psurski et al., 2018).

Safety and Hazards

This compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed .

Future Directions

The future directions of this compound could involve further exploration of its antibacterial activity . Additionally, its potential use in the synthesis of biologically active compounds could be explored .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Isopropoxy-5-(trifluoromethoxy)phenylboronic acid are not well-studied. Boronic acids are known to interact with various enzymes and proteins. They can form reversible covalent bonds with diols, a functional group found in many biomolecules

Cellular Effects

Boronic acids are known to influence cell function through their interactions with various biomolecules

Molecular Mechanism

Boronic acids are known to interact with biomolecules through the formation of reversible covalent bonds with diols

Properties

IUPAC Name

[3-propan-2-yloxy-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3O4/c1-6(2)17-8-3-7(11(15)16)4-9(5-8)18-10(12,13)14/h3-6,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOSBEBVLVCKJTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681640
Record name {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-01-6
Record name {3-[(Propan-2-yl)oxy]-5-(trifluoromethoxy)phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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